(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-8-12(2)18-16(11)22(3)20(27-18)21-19(23)13-9-14(24-4)17(26-6)15(10-13)25-5/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBOIHOBHWHCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3,4,7-trimethyl-1,3-benzothiazol-2-amine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired product.
Purification: The crude product is then purified using recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves:
Comparison with Similar Compounds
(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be compared with other similar compounds:
3,4,5-Trimethoxybenzoic Acid: This compound shares the trimethoxyphenyl group but lacks the benzothiazole moiety, making it less complex.
3,4,5-Trimethoxyphenethylamine: This compound has a similar trimethoxyphenyl group but differs in its amine functionality and overall structure.
3,4,5-Trimethoxybenzaldehyde: This compound is an aldehyde derivative with similar functional groups but different reactivity and applications.
Biological Activity
(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and antimicrobial effects, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs to this compound. For instance:
- A series of trimethoxy flavonoids linked to benzimidazole demonstrated promising antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) with IC50 values ranging from 20.47 μM to 43.42 μM .
The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest. For example, one study showed that certain derivatives caused G1 phase arrest and apoptosis in MFC cells through flow cytometry analysis .
Antimicrobial Activity
The compound's potential antimicrobial properties align with findings from related research on Schiff bases. These compounds have been evaluated for their antibacterial and antifungal activities:
- A recent study synthesized new derivatives that exhibited moderate antifungal activity against Candida species with MIC values around 62.5 µg/mL .
The mechanisms of action for antimicrobial activity typically involve interference with bacterial cell wall synthesis or disruption of cellular processes.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Mechanism |
|---|---|---|---|
| Anticancer | MGC-803 | 20.47 μM | Apoptosis induction |
| Anticancer | MCF-7 | 43.42 μM | Cell cycle arrest (G1 phase) |
| Antifungal | Candida albicans | 62.5 µg/mL | Disruption of cell processes |
Case Studies
- Anticancer Efficacy : In a study focusing on trimethoxy derivatives, compounds similar to this compound were shown to significantly inhibit tumor growth in vivo, suggesting a strong therapeutic potential against various cancers .
- Antimicrobial Resistance : Research on Schiff bases indicates their effectiveness against drug-resistant strains of bacteria and fungi, which is critical given the rising concern over antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
